molecular formula C17H28N4O7S B1663401 Timolol maleate CAS No. 26921-17-5

Timolol maleate

Numéro de catalogue: B1663401
Numéro CAS: 26921-17-5
Poids moléculaire: 432.5 g/mol
Clé InChI: WLRMANUAADYWEA-PBBCPHEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le maléate de timolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques. Il est couramment utilisé dans le traitement de l’hypertension intraoculaire chez les patients atteints d’hypertension oculaire ou de glaucome à angle ouvert. Le maléate de timolol est également utilisé sous forme de comprimés pour traiter l’hypertension artérielle et prévenir les migraines .

Analyse Biochimique

Biochemical Properties

Timolol Maleate interacts with beta-adrenergic receptors, which are proteins that bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster . This compound blocks these receptors, helping the heart beat more slowly .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking both beta 1 - and beta 2 -adrenergic receptors . This blocking action helps the heart beat more slowly and reduces blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Studies have shown that it reduces intraocular pressure in treated and contralateral eyes, supporting its use for the treatment of glaucoma in cats . In addition, the treated eye becomes miotic .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been used for the management of hypertension in animals . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available resources.

Metabolic Pathways

This compound is involved in metabolic pathways. It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed systemically, with about 90% absorbed from the gastrointestinal tract and 50% reaching the systemic circulation . Some systemic absorption also occurs from topical application .

Méthodes De Préparation

Le maléate de timolol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de la base de timolol avec l’acide maléique pour former le sel de maléate. Les conditions de réaction impliquent généralement la dissolution de la base de timolol dans un solvant approprié, tel que l’éthanol, puis l’ajout d’acide maléique à la solution. Le mélange est agité et chauffé pour faciliter la réaction, ce qui entraîne la formation de maléate de timolol .

Les méthodes de production industrielle du maléate de timolol impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus peut inclure des étapes supplémentaires pour la purification et le contrôle de la qualité afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Le maléate de timolol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Par exemple, l’oxydation du maléate de timolol peut conduire à la formation de métabolites hydroxylés, tandis que les réactions de réduction peuvent entraîner la formation de dérivés réduits. Les réactions de substitution peuvent se produire à différentes positions sur la molécule de timolol, conduisant à la formation de différents produits substitués .

Comparaison Avec Des Composés Similaires

Le maléate de timolol est similaire aux autres antagonistes non sélectifs des récepteurs bêta-adrénergiques, tels que le propranolol, le nadolol et le pindolol. Le maléate de timolol est unique dans sa capacité à réduire efficacement la pression intraoculaire, ce qui en fait un traitement de choix pour le glaucome .

D’autres composés similaires comprennent :

Les propriétés uniques du maléate de timolol, telles que son efficacité élevée dans la réduction de la pression intraoculaire et son utilisation dans les formulations ophtalmiques et systémiques, le distinguent des autres antagonistes des récepteurs bêta-adrénergiques .

Propriétés

Numéro CAS

26921-17-5

Formule moléculaire

C17H28N4O7S

Poids moléculaire

432.5 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

Clé InChI

WLRMANUAADYWEA-PBBCPHEYSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

SMILES isomérique

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

SMILES canonique

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

60469-65-0
26921-17-5

Pictogrammes

Irritant; Health Hazard

Numéros CAS associés

33305-95-2
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)

Synonymes

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timolol maleate
Reactant of Route 2
Timolol maleate
Reactant of Route 3
Timolol maleate
Reactant of Route 4
Timolol maleate
Reactant of Route 5
Timolol maleate
Reactant of Route 6
Reactant of Route 6
Timolol maleate
Customer
Q & A

Q1: How does Timolol Maleate exert its therapeutic effect?

A1: this compound is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []

Q2: What are the downstream effects of this compound binding to beta-adrenergic receptors?

A2: Besides reducing aqueous humor production, this compound can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not explicitly mention the molecular formula and weight of this compound. This information can be easily obtained from publicly available chemical databases like PubChem.

Q4: How stable is this compound in ophthalmic solutions?

A5: The stability of this compound in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that this compound penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []

Q5: Are there any concerns regarding the compatibility of this compound with certain preservatives?

A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to this compound eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research primarily focuses on this compound's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study this compound?

A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.

Q8: How do structural modifications of this compound impact its activity and potency?

A8: The research primarily focuses on this compound itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.

Q9: What formulation strategies have been investigated to improve the stability or bioavailability of this compound?

A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of this compound. These include:

  • Liposomes: One study explored the use of liposomes to improve the corneal permeability of this compound. []
  • Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of this compound. []
  • Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with this compound. []
  • Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating this compound-loaded solid lipid nanoparticles to enhance topical permeability. []

Q10: How is this compound absorbed and metabolized?

A12: this compound is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []

Q11: Does genetic variation in CYP2D6 affect the safety of this compound?

A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of this compound treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in this compound response.

Q12: What preclinical models have been used to evaluate the efficacy of this compound?

A12: Researchers have employed various models to assess this compound, including:

  • Rabbit corneal organ culture: Used to evaluate the toxicity of this compound and its preservative, BAC, on corneal epithelia. []
  • Goat cornea permeation studies: Employed to assess the transcorneal permeation of this compound from different formulations. []
  • Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of this compound formulations, such as ocuserts and microemulsions. [, ]

Q13: Are there known mechanisms of resistance to this compound?

A13: The provided research focuses on this compound's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.

Q14: What are the potential side effects associated with this compound use?

A14: The provided abstracts highlight certain side effects associated with this compound use, primarily focusing on:

  • Corneal damage: Several studies investigated the potential of this compound formulations, particularly those containing BAC, to induce corneal damage. [, , ]
  • Systemic effects: this compound, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []

Q15: What drug delivery strategies have been explored for this compound?

A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with this compound, including:

  • Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []
  • Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []
  • Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []
  • Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.